1-[(5-Bromo-2-fluoro-4-methylsulfonyl)phenyl]-homopiperazine
Overview
Description
Preparation Methods
. The synthetic route may include steps such as halogenation, sulfonation, and nucleophilic substitution reactions. Industrial production methods often utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired carbon-carbon bonds under mild and functional group-tolerant conditions .
Chemical Reactions Analysis
1-[(5-Bromo-2-fluoro-4-methylsulfonyl)phenyl]-homopiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to reduce the sulfone group to a sulfide.
Scientific Research Applications
1-[(5-Bromo-2-fluoro-4-methylsulfonyl)phenyl]-homopiperazine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions .
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-2-fluoro-4-methylsulfonyl)phenyl]-homopiperazine involves its interaction with specific molecular targets and pathways. The compound’s electron-withdrawing sulfone group and halogen substituents enhance its reactivity and binding affinity to target proteins. This interaction can modulate protein function and activity, making it a valuable tool in proteomics research .
Comparison with Similar Compounds
Similar compounds to 1-[(5-Bromo-2-fluoro-4-methylsulfonyl)phenyl]-homopiperazine include:
1-Bromo-2-fluoro-4-(methylsulfonyl)benzene: This compound shares the bromine, fluorine, and methylsulfonyl substituents but lacks the homopiperazine ring.
4-Bromo-2-fluoro-1-(methylsulfonyl)benzene: Similar in structure but with different positional isomers of the substituents.
4-Bromo-2-fluoro-4-methylaniline: Contains bromine and fluorine substituents but with an aniline group instead of a homopiperazine ring.
These compounds highlight the unique structural features of this compound, particularly the presence of the homopiperazine ring, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-bromo-2-fluoro-4-methylsulfonylphenyl)-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrFN2O2S/c1-19(17,18)12-8-10(14)11(7-9(12)13)16-5-2-3-15-4-6-16/h7-8,15H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITWQPBEXDXDIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)F)N2CCCNCC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrFN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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